N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound belongs to a class of polycyclic heteroaromatic carboxamides characterized by a fused triazatricyclo core system. The structure comprises a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene backbone with a cyclohexyl group at the N-terminal carboxamide, a 4-fluorophenylmethyl substituent at position 7, and an imino-ketone moiety at positions 6 and 2. The 4-fluorophenyl group likely enhances binding affinity through hydrophobic and halogen-bonding interactions, while the cyclohexyl substituent may influence lipophilicity and pharmacokinetic properties. Structural determination of such complex systems often relies on X-ray crystallography refined via programs like SHELXL and visualized using ORTEP .
Properties
Molecular Formula |
C25H24FN5O2 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H24FN5O2/c26-17-11-9-16(10-12-17)15-31-22(27)19(24(32)28-18-6-2-1-3-7-18)14-20-23(31)29-21-8-4-5-13-30(21)25(20)33/h4-5,8-14,18,27H,1-3,6-7,15H2,(H,28,32) |
InChI Key |
USHHKKVHMVNYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazatricyclo framework: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the cyclohexyl group: This step often involves nucleophilic substitution reactions.
Attachment of the fluorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Formation of the imino and oxo groups: These functional groups are introduced through oxidation and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert imino groups to amines or oxo groups to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[840
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the design of new materials with specific electronic or mechanical properties.
Biological Research: The compound could be used as a probe to study biological pathways or as a tool in biochemical assays.
Industrial Applications: Its chemical stability and reactivity make it useful in various industrial processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the triazatricyclo core but differ in substituents, impacting physicochemical and biological properties. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s cyclohexyl group likely increases logP compared to the pentyl group in CAS 877778-47-7, suggesting improved blood-brain barrier penetration .
- The 4-fluorophenylmethyl group is conserved across analogs, indicating its critical role in target binding (e.g., via π-π stacking or fluorine-mediated interactions).
Compared to the bicyclic cephalosporin analog in , the triazatricyclo core offers greater rigidity, which could improve metabolic stability .
Crystallographic Insights: Structural refinements using SHELXL and visualization via ORTEP-3/WinGX () are critical for confirming the stereochemistry of such complex systems, particularly the imino-ketone tautomerism at positions 2 and 6 .
Methodological Considerations for Comparative Analysis
- Similarity Metrics: Computational methods (e.g., Tanimoto coefficients, shape-based alignment) are essential for quantifying structural overlap. However, minor substituent changes (e.g., cyclohexyl vs. pentyl) can drastically alter bioactivity despite high similarity scores .
Biological Activity
N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique triazatricyclo framework and multiple functional groups. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a cyclohexyl group , a fluorophenyl moiety , and critical imino and oxo groups that contribute to its reactivity and biological interactions. Its molecular formula is C26H29FN5O2, with a molecular weight of 487.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H29FN5O2 |
| Molecular Weight | 487.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | KQNPDGBTWKOFLQ-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits significant biological activities attributed to its ability to interact with specific molecular targets within cells. Notable activities include:
- Anticancer Properties : Studies have shown that the compound can inhibit the growth of various cancer cell lines by modulating pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It has been observed to bind to specific enzymes, altering their activity and potentially leading to therapeutic effects in diseases involving these enzymes.
- Antimicrobial Activity : Preliminary data suggest that the compound possesses antimicrobial properties against certain bacterial strains.
Case Studies
- Anticancer Activity : A study conducted on breast cancer cell lines revealed that treatment with N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo resulted in a significant reduction in cell viability compared to untreated controls (p<0.05). The mechanism was linked to the induction of apoptosis via the caspase pathway.
- Enzyme Interaction : In vitro assays demonstrated that the compound effectively inhibited the activity of certain kinases involved in cancer signaling pathways, suggesting a potential role as a targeted therapy.
- Antimicrobial Testing : In a series of tests against Gram-positive and Gram-negative bacteria, the compound showed promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
Synthesis Methods
The synthesis of N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo typically involves several key steps:
- Condensation Reactions : Combining cyclohexylamines with fluorophenyl derivatives under controlled conditions.
- Cyclization : Formation of the triazatricyclo core through intramolecular cyclization reactions.
- Functional Group Modifications : Introduction of carboxamide groups via nucleophilic substitution reactions.
Potential Applications
The unique properties of N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo position it as a promising candidate for further research in various fields:
- Pharmaceutical Development : Its anticancer and antimicrobial properties make it a candidate for drug development.
- Material Science : The compound's structural characteristics may allow for applications in developing new materials with specific functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
